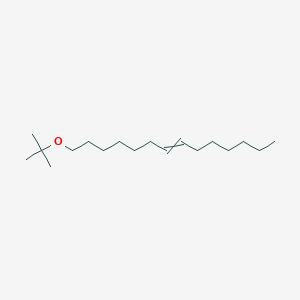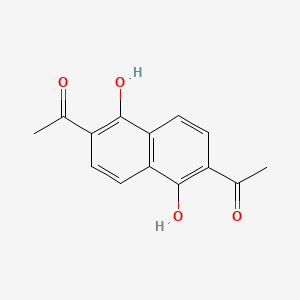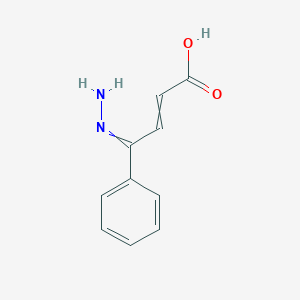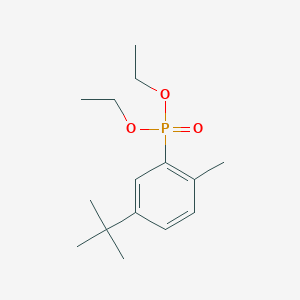
Dibutyl oxopropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl oxopropanedioate, also known as dibutyl malonate, is an organic compound with the chemical formula C9H16O4. It is a diester derived from malonic acid and butanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dibutyl oxopropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.
Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a strong base like sodium ethoxide.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products
Hydrolysis: Malonic acid and butanol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Scientific Research Applications
Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl oxopropanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of butyl groups.
Dimethyl oxopropanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of butyl groups.
Diisobutyl oxopropanedioate (Diisobutyl malonate): Similar structure but with isobutyl groups instead of butyl groups.
Uniqueness
Dibutyl oxopropanedioate is unique due to its specific reactivity and the properties imparted by the butyl groups. These properties can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
92778-48-8 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dibutyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
RRKNRHIOERXTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
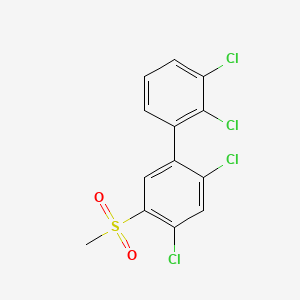
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
